molecular formula C8H8Cl2N2 B8221887 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridinehydrochloride CAS No. 1638760-32-3

6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridinehydrochloride

Cat. No.: B8221887
CAS No.: 1638760-32-3
M. Wt: 203.07 g/mol
InChI Key: SOTBXWIMYHLKRY-UHFFFAOYSA-N
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Description

6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridinehydrochloride is a compound belonging to the class of pyridine derivatives. Pyridine and its derivatives are significant in various fields due to their unique chemical properties and biological activities. This compound, in particular, is of interest in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridinehydrochloride typically involves the chloromethylation of 1H-pyrrolo[2,3-b]pyridine. This reaction can be carried out using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid such as zinc chloride (ZnCl2) under anhydrous conditions. The reaction is usually performed at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridinehydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.

    Oxidation: Formation of pyrrolo[2,3-b]pyridine aldehydes or carboxylic acids.

    Reduction: Formation of pyrrolo[2,3-b]pyridine alcohols or amines.

Scientific Research Applications

6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridinehydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridinehydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The pyridine ring can also interact with metal ions and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine
  • 6-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine
  • 6-(iodomethyl)-1H-pyrrolo[2,3-b]pyridine

Uniqueness

6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridinehydrochloride is unique due to its specific reactivity profile and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

6-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2.ClH/c9-5-7-2-1-6-3-4-10-8(6)11-7;/h1-4H,5H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTBXWIMYHLKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638760-32-3
Record name 1H-Pyrrolo[2,3-b]pyridine, 6-(chloromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638760-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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